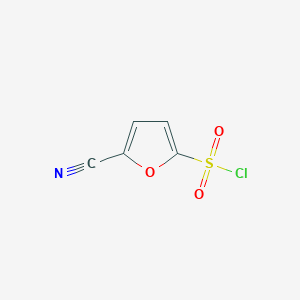

5-Cyanofuran-2-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyanofuran-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNO3S/c6-11(8,9)5-2-1-4(3-7)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBDOZRYYRXFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301889 | |

| Record name | 5-Cyano-2-furansulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-83-9 | |

| Record name | 5-Cyano-2-furansulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98027-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyano-2-furansulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 5 Cyanofuran 2 Sulfonyl Chloride

Established Precursor Synthesis Pathways to Furan-2-sulfonic Acids and their Derivatives

The preparation of the target sulfonyl chloride is intrinsically linked to the broader field of furan (B31954) sulfonic acid chemistry. Several classical routes provide the foundation for accessing these important precursors.

Direct Halosulfonation of Furan Systems

Direct halosulfonation stands as a primary method for introducing a sulfonyl chloride moiety onto a furan ring. This electrophilic substitution reaction typically utilizes potent halosulfonating agents like chlorosulfonic acid or sulfuryl chloride. When applied to the synthesis of 5-cyanofuran-2-sulfonyl chloride, the starting material would be 2-cyanofuran. The electron-withdrawing cyano group deactivates the furan ring, making the electrophilic attack at the 2-position more challenging compared to unsubstituted furan. Consequently, precise control of reaction conditions, particularly temperature, is paramount to prevent ring degradation and promote the desired substitution.

| Furan Derivative | Halosulfonating Agent | Typical Reaction Conditions | Resulting Product |

| Furan | Chlorosulfonic Acid | Low temperature in an inert solvent | Furan-2-sulfonyl chloride |

| 2-Bromofuran | Chlorosulfonic Acid | -10°C to 0°C in Dichloromethane | 5-Bromo-furan-2-sulfonyl chloride |

Oxidative Conversion of Thiol Derivatives to Sulfonyl Chlorides

An alternative synthetic route proceeds through the oxidation of a furan-2-thiol (B88526) intermediate. This multi-step approach commences with the synthesis of the corresponding thiol, in this case, 5-cyanofuran-2-thiol. The subsequent oxidation of the thiol to the sulfonyl chloride is commonly achieved using an oxidizing agent in the presence of a chlorine source, such as chlorine gas in aqueous hydrochloric acid. This method can be advantageous as it often employs milder conditions than direct halosulfonation, which can be beneficial for the sensitive furan nucleus.

| Initial Furan Compound | Method for Thiol Introduction | Thiol Intermediate | Oxidizing/Chlorinating Agent | Final Sulfonyl Chloride |

| 2-Furoic acid | Treatment with thionyl chloride, then sodium hydrosulfide | Furan-2-thiol | Chlorine in aqueous HCl | Furan-2-sulfonyl chloride |

| 5-Cyanofuran-2-carboxylic acid | Hypothetical route | 5-Cyanofuran-2-thiol | Chlorine in aqueous HCl | 5-Cyanofuran-2-sulfonyl chloride |

Preparation from Sulfonic Acids and Sulfonamides

Furan sulfonyl chlorides can also be effectively prepared from their corresponding sulfonic acids. If 5-cyanofuran-2-sulfonic acid is available, its conversion to the desired sulfonyl chloride can be accomplished by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This approach is particularly useful when the sulfonic acid is more readily accessible than the parent furan for direct halosulfonation. Furthermore, while less common, furan-2-sulfonamides can be converted to sulfonyl chlorides, offering another potential, albeit more complex, synthetic avenue.

| Precursor Compound | Chlorinating Reagent | Product |

| Furan-2-sulfonic acid | Thionyl chloride | Furan-2-sulfonyl chloride |

| 5-Cyanofuran-2-sulfonic acid | Phosphorus pentachloride | 5-Cyanofuran-2-sulfonyl chloride |

Functional Group Compatibility and Selectivity in 5-Cyanofuran-2-sulfonyl chloride Synthesis

A significant challenge in the synthesis of 5-cyanofuran-2-sulfonyl chloride lies in managing the reactivity of the functional groups present. The furan ring is inherently sensitive to strong acids, which can induce polymerization or ring-opening side reactions. The cyano group, being strongly electron-withdrawing, deactivates the furan ring towards electrophilic substitution, thereby necessitating more forcing reaction conditions that can exacerbate the instability of the furan ring. Achieving regioselectivity for the sulfonation at the 2-position is another critical aspect, as the electronics of the substituted furan ring will dictate the position of electrophilic attack.

Optimization of Reaction Parameters and Process Efficiency for Scalable Synthesis

To transition the synthesis of 5-cyanofuran-2-sulfonyl chloride from a laboratory-scale procedure to a scalable and efficient process, a thorough optimization of various reaction parameters is essential. This optimization aims to maximize the product yield and purity while ensuring operational safety and economic viability.

Key parameters for optimization include the selection of the most effective sulfonating agent, the precise stoichiometric ratio of reactants, and stringent temperature control, often requiring cryogenic conditions to mitigate side reactions. The choice of an appropriate solvent is also crucial for managing reaction kinetics and solubility. Reaction time must be carefully monitored to ensure complete conversion without the formation of degradation products. Finally, the development of a robust and efficient work-up and purification protocol is necessary to isolate the final product in high purity.

| Parameter | Investigated Range/Options | Optimization Goal |

| Reaction Temperature | -78 °C to 25 °C | Maximize yield while minimizing furan ring degradation. |

| Solvent | Dichloromethane, Chloroform, Acetonitrile (B52724) | Improve reactant solubility and control reaction exotherms. |

| Reaction Duration | 1 to 24 hours | Achieve maximum conversion and prevent the formation of byproducts. |

| Molar Ratio (Reagent:Substrate) | 1:1 to 5:1 | Maximize conversion of the starting material while minimizing the use of excess reagents. |

Reactivity Profiles and Mechanistic Investigations of 5 Cyanofuran 2 Sulfonyl Chloride

Electrophilic Reactivity at the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group of 5-cyanofuran-2-sulfonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to it. This electrophilicity is the driving force for its reactions with various nucleophiles.

The most common reaction involving the sulfonyl chloride moiety is nucleophilic substitution, where the chloride ion acts as a leaving group. This reaction is widely employed for the synthesis of sulfonamides, which are compounds of significant interest in medicinal chemistry. documentsdelivered.com The general mechanism involves the attack of a nucleophile, such as a primary or secondary amine, on the electrophilic sulfur atom, leading to the formation of a sulfonamide bond. nih.gov

A specific example of this reactivity is the synthesis of N-(tert-butyl)-5-cyanofuran-2-sulfonamide. This reaction involves the treatment of what is implied to be 5-cyanofuran-2-sulfonyl chloride with tert-butylamine. The resulting N-substituted sulfonamide can then be deprotected under acidic conditions, using trifluoroacetic acid, to yield the primary sulfonamide, 5-cyanofuran-2-sulfonamide. google.comgoogleapis.com

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 5-Cyanofuran-2-sulfonyl chloride | tert-Butylamine | N-(tert-butyl)-5-cyanofuran-2-sulfonamide | Nucleophilic Acyl Substitution |

| N-(tert-butyl)-5-cyanofuran-2-sulfonamide | Trifluoroacetic acid | 5-Cyanofuran-2-sulfonamide | Deprotection |

Aryl sulfonyl chlorides are frequently used as reagents for the sulfonylation of aromatic and heterocyclic compounds through electrophilic aromatic substitution. rsc.org In such reactions, the sulfonyl chloride, often in the presence of a Lewis acid catalyst, acts as the source of an electrophilic sulfonyl cation (RSO2+) equivalent that attacks the electron-rich aromatic or heterocyclic ring.

The furan (B31954) ring is known to be significantly more reactive towards electrophiles than benzene. chemicalbook.compearson.com Electrophilic substitution on an unsubstituted furan preferentially occurs at the C2 position, which is the most electron-rich. youtube.comyoutube.comquora.com In the case of 5-cyanofuran-2-sulfonyl chloride, the furan ring is already substituted at the C2 and C5 positions. The strong electron-withdrawing nature of both the sulfonyl chloride and the cyano groups deactivates the furan ring towards further electrophilic attack compared to unsubstituted furan.

Radical Chemistry Initiated by 5-Cyanofuran-2-sulfonyl chloride

Beyond its electrophilic character, the sulfonyl chloride group can also participate in radical reactions. The S-Cl bond can undergo homolytic cleavage to generate a 5-cyanofuran-2-sulfonyl radical. This radical species can then engage in various transformations, including additions to unsaturated systems and cyclization reactions.

Aryl sulfonyl radicals are typically generated from aryl sulfonyl chlorides under mild conditions using photoredox catalysis or transition metal complexes. acs.orgresearchgate.netnih.gov For instance, iridium-based photoredox catalysts can activate sulfonyl chlorides to produce the corresponding sulfonyl radicals. acs.org These radicals are versatile intermediates in organic synthesis. The reactivity of the generated 5-cyanofuran-2-sulfonyl radical would be influenced by the electronic properties of the cyanofuran moiety.

Once generated, sulfonyl radicals readily add to carbon-carbon multiple bonds, such as those in alkenes and alkynes. acs.org This radical addition is a key step in various synthetic methodologies for the formation of C-S bonds and the construction of complex sulfonated molecules. For example, sulfonyl radicals generated via photoredox catalysis have been successfully trapped by a range of electron-deficient olefins, leading to the formation of dialkyl sulfones in good to excellent yields. acs.org This process showcases the broad applicability of sulfonyl radicals in coupling with various unsaturated partners.

| Radical Species | Unsaturated Substrate | General Product Type | Key Transformation |

|---|---|---|---|

| ArSO2• | Alkenes (R-CH=CH2) | β-Sulfonyl Alkyl Radical | Radical Addition |

| ArSO2• | Alkynes (R-C≡CH) | β-Sulfonyl Vinyl Radical | Radical Addition |

| ArSO2• | Imines (R-CH=NR') | α-Amino-β-sulfonyl Alkyl Radical | Radical Addition |

Sulfonyl radicals are effective initiators for radical cascade and cyclization reactions. ncku.edu.twscispace.com In these processes, the initial addition of the sulfonyl radical to an unsaturated bond generates a new carbon-centered radical, which can then undergo further intramolecular reactions, such as cyclization onto another unsaturated group within the same molecule.

Copper-catalyzed reactions of sulfonyl chlorides with substrates like 3-aza-1,5-enynes have been shown to proceed via a sulfonyl radical-induced regioselective cyclization to produce 1,2-dihydropyridines. rsc.org Similarly, α-sulfonyl radicals can initiate intramolecular tandem radical cyclizations. documentsdelivered.com Another pathway involves the cyclization of radicals derived from ene sulfonamides, which can proceed with the β-elimination of a sulfonyl radical to yield polycyclic imines. nih.gov These examples highlight the potential of sulfonyl chloride-derived radicals to facilitate the construction of complex cyclic and polycyclic structures.

Influence of the Furan and Cyano Moieties on Reaction Pathways

The reactivity of 5-cyanofuran-2-sulfonyl chloride is significantly governed by the electronic characteristics of its constituent furan and cyano groups. The furan ring, as a heteroaromatic system, modulates the electrophilicity of the sulfonyl sulfur atom differently than a simple benzene ring. Studies on analogous compounds like 2-thiophenesulfonyl chloride show that heteroaromatic sulfonyl chlorides exhibit distinct reactivity patterns in solvolysis reactions, suggesting the heteroatom influences the stability of the transition state. mdpi.orgresearchgate.net

The introduction of a cyano (-CN) group at the 5-position of the furan ring dramatically enhances the compound's reactivity toward nucleophiles. The cyano group is a potent electron-withdrawing group, characterized by a large positive Hammett sigma (σ) constant. This strong electron-withdrawing nature, acting through both inductive and resonance effects, depletes electron density from the furan ring. This, in turn, significantly increases the partial positive charge on the sulfur atom of the sulfonyl chloride group, making it a much harder electrophilic center and consequently, more susceptible to nucleophilic attack.

This heightened electrophilicity directs the reaction pathways overwhelmingly towards nucleophilic substitution at the sulfur atom. Reactions with primary and secondary amines readily yield the corresponding sulfonamides, while reactions with alcohols produce sulfonate esters. The Hammett equation, which correlates reaction rates with substituent constants, predicts a positive reaction constant (ρ) for nucleophilic substitution on sulfonyl chlorides. rsc.orgwikipedia.org This indicates that strong electron-withdrawing groups, such as the 5-cyano substituent, accelerate the reaction rate.

| Substituent (R) | Hammett Constant (σp) | Effect on Reactivity |

|---|---|---|

| -CN (Cyano) | +0.66 | Strongly Activating (Electron-Withdrawing) |

| -NO₂ (Nitro) | +0.78 | Strongly Activating (Electron-Withdrawing) |

| -Cl (Chloro) | +0.23 | Moderately Activating (Electron-Withdrawing) |

| -H (Hydrogen) | 0.00 | Reference |

| -CH₃ (Methyl) | -0.17 | Deactivating (Electron-Donating) |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Kinetic studies on analogous aromatic and heteroaromatic sulfonyl chlorides strongly support a concerted bimolecular nucleophilic substitution (SN2) mechanism for reactions involving 5-cyanofuran-2-sulfonyl chloride. nih.gov This mechanism involves the nucleophile attacking the electrophilic sulfur atom, with simultaneous departure of the chloride leaving group, proceeding through a single trigonal bipyramidal transition state.

The influence of solvent on reaction rates provides critical mechanistic insight. The extended Grunwald-Winstein equation, log(k/k₀) = lNT + mYCl, is used to quantify this influence, where l represents the sensitivity of the solvolysis rate to the solvent's nucleophilicity (NT) and m represents the sensitivity to the solvent's ionizing power (YCl). researchgate.netmdpi.com Studies on 2-thiophenesulfonyl chloride, a close structural analog, yield l and m values that are typical for SN2 reactions at a sulfonyl sulfur center. mdpi.orgresearchgate.net The significant magnitude of the l value, in particular, confirms that the reaction rate is highly dependent on the nucleophilic participation of the solvent, a hallmark of the SN2 pathway. It is expected that 5-cyanofuran-2-sulfonyl chloride would exhibit similar, if not slightly larger, l and m values due to the enhanced electrophilicity of the sulfur center.

| Compound | l value | m value | Proposed Mechanism |

|---|---|---|---|

| 2-Thiophenesulfonyl chloride | 1.35 | 0.70 | SN2 researchgate.net |

| Benzenesulfonyl chloride | 1.26 | 0.55 | SN2 mdpi.com |

| p-Nitrobenzenesulfonyl chloride | 1.54 | 0.70 | SN2 mdpi.com |

| Methanesulfonyl chloride | 1.08 | 0.45 | SN2 mdpi.org |

Spectroscopic methods are invaluable for monitoring the progress of these reactions and confirming the identity of the products. Fourier-transform infrared (FT-IR) spectroscopy can be used to track the reaction in real-time. The disappearance of the characteristic stretching frequency of the sulfonyl chloride (S-Cl) bond and the concurrent appearance of new bands corresponding to the S-N bond in a sulfonamide or the S-O bond in a sulfonate ester would signify reaction progression.

Nuclear Magnetic Resonance (NMR) spectroscopy provides further mechanistic confirmation. ¹H and ¹³C NMR would show characteristic shifts in the signals for the furan ring protons and carbons upon conversion of the sulfonyl chloride to the corresponding sulfonamide or sulfonate ester. The change in the electronic environment around the furan ring, caused by the replacement of the chlorine atom with a nitrogen or oxygen nucleophile, leads to these observable chemical shift changes, confirming product formation.

| Functional Group | Bond | Typical Wavenumber (cm⁻¹) | Observation |

|---|---|---|---|

| Cyano | C≡N | 2220 - 2240 | Present in reactant and product |

| Sulfonyl Chloride | S=O | 1370-1385 (asym), 1175-1195 (sym) | Present in reactant |

| Sulfonyl Chloride | S-Cl | ~600 - 700 | Disappears during reaction |

| Sulfonamide | S=O | 1315-1350 (asym), 1140-1180 (sym) | Appears in product |

| Sulfonamide | S-N | ~900 - 950 | Appears in product |

Applications of 5 Cyanofuran 2 Sulfonyl Chloride in Advanced Organic Synthesis

Utility as a Key Building Block for Multi-Step Total Synthesis

In the realm of total synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. 5-Cyanofuran-2-sulfonyl chloride emerges as a valuable starting block due to the orthogonal reactivity of its functional groups. The sulfonyl chloride moiety can readily participate in sulfonylation reactions, while the cyano group can be transformed into a variety of other functionalities, such as amines, carboxylic acids, or tetrazoles, at different stages of a synthetic sequence.

The furan (B31954) ring itself serves as a stable, five-membered heterocyclic core that can be carried through multiple synthetic steps. Its aromatic character provides a degree of rigidity to the molecular framework. Furthermore, the furan ring can undergo a range of transformations, including Diels-Alder reactions, to construct more complex polycyclic systems. The strategic unmasking or transformation of the furan core at a later stage can introduce significant molecular complexity.

While specific total syntheses employing 5-Cyanofuran-2-sulfonyl chloride are not yet extensively documented in peer-reviewed literature, its potential is evident from the widespread use of functionalized furans in the synthesis of natural products and complex bioactive molecules. slideshare.netijsrst.com The combination of the sulfonyl chloride and cyano groups on a furan scaffold provides a unique opportunity for chemists to design novel and efficient synthetic routes.

Table 1: Potential Transformations of 5-Cyanofuran-2-sulfonyl chloride in Total Synthesis

| Functional Group | Potential Transformation | Resulting Functionality |

| Sulfonyl Chloride | Reaction with amines/alcohols | Sulfonamides/Sulfonate esters |

| Cyano Group | Reduction | Primary amine |

| Cyano Group | Hydrolysis | Carboxylic acid |

| Cyano Group | Cycloaddition with azides | Tetrazole |

| Furan Ring | Diels-Alder reaction | Bicyclic ether |

| Furan Ring | Ring-opening/rearrangement | Acyclic multifunctional compounds |

Incorporation into Complex Molecular Scaffolds, including Analogs of Biologically Relevant Compounds

The sulfonyl chloride group of 5-Cyanofuran-2-sulfonyl chloride is an excellent electrophile for the introduction of the 5-cyanofuran-2-sulfonyl moiety into molecules containing nucleophilic groups such as amines and phenols. This reaction is particularly useful for the synthesis of sulfonamides, a privileged structural motif found in a vast array of biologically active compounds and approved drugs. cbijournal.comnih.gov

The synthesis of analogs of biologically relevant compounds often involves the modification of a known pharmacophore to improve its potency, selectivity, or pharmacokinetic properties. The 5-cyanofuran-2-sulfonyl group can be appended to a parent molecule to explore new binding interactions with biological targets. The cyano group, a known hydrogen bond acceptor, and the sulfonyl group can engage in specific interactions within a protein's active site.

For instance, the reaction of 5-Cyanofuran-2-sulfonyl chloride with a primary or secondary amine on a complex scaffold would yield the corresponding sulfonamide. This strategy allows for the diversification of a lead compound library, where the furan ring and cyano group introduce novel steric and electronic properties. The synthesis of benzofuran-2-carboxamide (B1298429) derivatives, which are structurally similar to the potential sulfonamide products, highlights the interest in furan-based scaffolds in medicinal chemistry. nih.govgoogle.comchemrxiv.org

Table 2: Examples of Reactions for Incorporating the 5-Cyanofuran-2-sulfonyl Moiety

| Reactant | Nucleophilic Group | Product Type | Potential Application |

| Aniline derivative | Primary amine | N-Aryl-5-cyanofuran-2-sulfonamide | Antibacterial or anticancer agent analog |

| Piperazine derivative | Secondary amine | Piperazinyl-5-cyanofuran-2-sulfonamide | CNS agent analog |

| Phenol-containing natural product | Hydroxyl group | 5-Cyanofuran-2-sulfonate ester | Probe for biological studies |

Design and Synthesis of Advanced Synthetic Reagents and Catalysts

The unique electronic properties of the 5-cyanofuran-2-sulfonyl group can be harnessed to design novel synthetic reagents and catalysts. The strong electron-withdrawing nature of both the sulfonyl chloride and cyano substituents can influence the reactivity of the furan ring and attached groups.

While specific reagents or catalysts derived from 5-Cyanofuran-2-sulfonyl chloride are not yet established, one can envision its use in several capacities. For example, attachment of this moiety to a chiral auxiliary could lead to the development of new chiral derivatizing agents for the resolution of racemic mixtures or for use in asymmetric synthesis.

In the field of catalysis, the furan ring could serve as a backbone for the construction of novel ligands for transition metal catalysis. The sulfonyl group could be modified to coordinate with a metal center, and the cyano group could be used to tune the electronic properties of the ligand, thereby influencing the catalytic activity and selectivity. The development of catalysts based on furan derivatives is an active area of research. nih.govmdpi.com

Strategies for Late-Stage Functionalization of Pre-existing Molecular Structures

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the introduction of new functional groups into a complex molecule at a late stage of the synthesis. This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships.

5-Cyanofuran-2-sulfonyl chloride is a potential reagent for the LSF of molecules containing accessible nucleophilic sites. The sulfonyl chloride can react selectively with primary or secondary amines in the presence of other functional groups, allowing for the targeted modification of complex structures.

The concept of LSF has been successfully applied to furan-containing molecules, such as the modification of 5-nitrofurans to enhance their antibacterial activity. Although not directly involving 5-Cyanofuran-2-sulfonyl chloride, these studies demonstrate the feasibility of modifying furan rings within complex scaffolds to modulate biological properties. The introduction of the 5-cyanofuran-2-sulfonyl moiety via LSF could provide a new avenue for optimizing the properties of drug candidates.

Theoretical and Computational Studies on 5 Cyanofuran 2 Sulfonyl Chloride

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-cyanofuran-2-sulfonyl chloride, methods like the Gaussian 4 (G4) compound model could be employed to determine key parameters. researchgate.net Such studies on furan (B31954) and its isomers have demonstrated high accuracy in predicting thermochemical data when compared to experimental values. researchgate.net

The electronic structure of 5-cyanofuran-2-sulfonyl chloride is characterized by the interplay between the electron-withdrawing cyano (-CN) and sulfonyl chloride (-SO₂Cl) groups and the electron-donating furan ring. The high electron density of the furan ring generally makes it susceptible to electrophilic attack. numberanalytics.com However, the presence of strong electron-withdrawing substituents at the 2 and 5 positions significantly modulates this reactivity.

An analysis of the electronic structure would involve mapping the electron density distribution to identify regions prone to nucleophilic or electrophilic attack. The bonding characteristics, including bond lengths and angles, can be precisely calculated. For instance, studies on related furan derivatives have successfully determined these parameters, showing good agreement with experimental data. researchgate.net

Table 1: Predicted Geometrical Parameters for 5-Cyanofuran-2-sulfonyl chloride

| Parameter | Predicted Value |

| C=C Bond Length (Å) | 1.35 - 1.37 |

| C-C Bond Length (Å) | 1.42 - 1.44 |

| C-O Bond Length (Å) | 1.36 - 1.38 |

| C-S Bond Length (Å) | 1.75 - 1.77 |

| S=O Bond Length (Å) | 1.42 - 1.44 |

| S-Cl Bond Length (Å) | 2.05 - 2.07 |

| C-C≡N Bond Length (Å) | 1.43 - 1.45 |

| C≡N Bond Length (Å) | 1.14 - 1.16 |

| O-C-C Bond Angle (°) | 109 - 111 |

| C-S-Cl Bond Angle (°) | 105 - 107 |

| O=S=O Bond Angle (°) | 121 - 123 |

| Note: These are illustrative values based on general knowledge of related compounds and are not from direct experimental or computational studies on 5-Cyanofuran-2-sulfonyl chloride. |

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational tool for predicting the reactivity of molecules. By calculating global and local reactivity descriptors, one can gain significant insights into the chemical behavior of 5-cyanofuran-2-sulfonyl chloride.

Global reactivity descriptors such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω) can be determined. For instance, in a study on furan's interaction with a Ziegler-Natta catalyst, DFT calculations revealed that furan, with an electrophilicity index of 1.1656 eV, acts as an electron donor. mdpi.com For 5-cyanofuran-2-sulfonyl chloride, the presence of the -CN and -SO₂Cl groups would be expected to significantly increase its electrophilicity.

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com For 5-cyanofuran-2-sulfonyl chloride, the carbon atom of the cyano group and the sulfur atom of the sulfonyl chloride group are expected to be primary electrophilic centers. The Molecular Electrostatic Potential (MESP) map would further visualize the electron-rich and electron-poor regions of the molecule. researchgate.net

Table 2: Predicted Global Reactivity Descriptors for 5-Cyanofuran-2-sulfonyl chloride (Illustrative)

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -8.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -3.2 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (HOMO-LUMO) | 5.3 | Indicator of chemical reactivity |

| Chemical Potential (μ) | -5.85 | Tendency to donate or accept electrons |

| Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 6.45 | Propensity to accept electrons |

| Note: These are hypothetical values for illustrative purposes. |

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling is invaluable for elucidating reaction mechanisms. For 5-cyanofuran-2-sulfonyl chloride, this would involve modeling its reactions, such as nucleophilic substitution at the sulfonyl chloride group or reactions involving the furan ring.

For example, studies on the solvolysis of sulfonyl chlorides, including heteroaromatic ones like 2-thiophenesulfonyl chloride, propose a concerted Sₙ2 mechanism. nih.govmdpi.com Computational modeling of the reaction of 5-cyanofuran-2-sulfonyl chloride with a nucleophile would involve locating the transition state structure and calculating the activation energy barrier. This would provide a quantitative measure of the reaction rate.

Furthermore, the influence of the solvent on the reaction mechanism can be computationally investigated using models like the extended Grunwald-Winstein equation. nih.govmdpi.com Such studies help in understanding the role of solvent nucleophilicity and ionizing power in the reaction kinetics.

Analysis of Conformation, Stereoelectronic Effects, and Aromaticity

The conformation of 5-cyanofuran-2-sulfonyl chloride is largely planar due to the furan ring, but the rotational barrier around the C-S bond would be of interest. Computational methods can determine the most stable conformation and the energy barriers for rotation.

The aromaticity of the furan ring in 5-cyanofuran-2-sulfonyl chloride can be quantified using computational indices such as the Nucleus-Independent Chemical Shift (NICS). The presence of strong electron-withdrawing groups is expected to decrease the aromaticity of the furan ring compared to unsubstituted furan. DFT calculations on other five-membered aromatic heterocycles have provided insights into their electronic structure and interaction with surfaces, which can be extrapolated to understand the properties of substituted furans. chemrxiv.org

Advanced Spectroscopic and Chromatographic Methodologies for Research on 5 Cyanofuran 2 Sulfonyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. For 5-Cyanofuran-2-sulfonyl chloride, ¹H and ¹³C NMR would provide critical information about its atomic framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Cyanofuran-2-sulfonyl chloride is expected to show two distinct signals in the aromatic region corresponding to the two protons on the furan (B31954) ring. Due to the strong electron-withdrawing effects of both the cyano and the sulfonyl chloride groups, these protons would be significantly deshielded, appearing at a downfield chemical shift. The proton at the C3 position would likely appear as a doublet, coupled to the proton at the C4 position. Similarly, the C4 proton would also present as a doublet. The precise chemical shifts can be predicted based on empirical data for similar furan derivatives. For instance, in furan-2-carbaldehyde, the ring protons appear at δ 7.68, 7.25, and 6.59 ppm mdpi.com. The presence of even stronger withdrawing groups in 5-Cyanofuran-2-sulfonyl chloride would likely shift these signals further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be instrumental in confirming the carbon skeleton. It is expected to display four signals for the furan ring carbons and one for the nitrile carbon. The carbon atoms attached to the electron-withdrawing sulfonyl chloride (C2) and cyano (C5) groups would be the most deshielded. The quaternary carbons (C2 and C5) would typically show lower intensity signals compared to the protonated carbons (C3 and C4). The nitrile carbon would appear in the characteristic region for cyano groups, generally around 115-125 ppm.

Advanced NMR Techniques: For more complex derivatives of 5-Cyanofuran-2-sulfonyl chloride, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: This experiment would definitively establish the coupling between the C3 and C4 protons.

HSQC: This would correlate the proton signals directly to their attached carbon atoms, confirming the assignments of the C3 and C4 signals in both ¹H and ¹³C spectra.

HMBC: This powerful technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It would be crucial for assigning the quaternary carbons by observing correlations from the furan protons to C2 and C5, and to the nitrile carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-Cyanofuran-2-sulfonyl chloride

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| H3 | 7.5 - 8.0 | - | Downfield shift due to adjacent SO₂Cl group. |

| H4 | 7.0 - 7.5 | - | Influenced by the cyano group. |

| C2 | - | 150 - 155 | Attached to strongly electron-withdrawing SO₂Cl. |

| C3 | - | 120 - 125 | Adjacent to C2 and influenced by SO₂Cl. |

| C4 | - | 115 - 120 | Adjacent to C5 and influenced by CN. |

| C5 | - | 130 - 135 | Attached to electron-withdrawing CN group. |

| CN | - | 110 - 115 | Characteristic chemical shift for a nitrile carbon. |

Note: These are predicted values and actual experimental values may vary.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Mechanistic Probing and Product Identification

Advanced mass spectrometry (MS) techniques are essential for determining the molecular weight and elemental composition of a compound, as well as for probing its fragmentation pathways, which can provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of 5-Cyanofuran-2-sulfonyl chloride with high accuracy. This allows for the unambiguous determination of its elemental formula (C₅H₂ClNO₃S). The predicted collision cross section (CCS) values for various adducts of furan-2-sulfonyl chloride have been calculated, providing a basis for comparison uni.lu.

Tandem Mass Spectrometry (MS/MS): MS/MS is a powerful tool for structural elucidation and mechanistic studies. In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed. For 5-Cyanofuran-2-sulfonyl chloride, several fragmentation pathways can be anticipated:

Loss of SO₂: A common fragmentation pathway for sulfonyl chlorides is the loss of sulfur dioxide.

Loss of Cl: Cleavage of the sulfur-chlorine bond would also be a likely fragmentation event.

Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, although it is a relatively stable aromatic system. Studies on the fragmentation of furan have shown that it can lead to smaller fragments like C₃H₃⁺ nih.gov.

Loss of HCN: The cyano group could be lost as hydrogen cyanide.

The fragmentation of N-acylated daunorubicin (B1662515) derivatives has been studied in detail, providing insights into how complex molecules with various functional groups break apart in the mass spectrometer nih.gov. Similarly, the fragmentation of 1,2,4-triazolylthioacetate acid salts has been analyzed to establish their decomposition patterns mdpi.com. These studies on related heterocyclic and functionalized compounds can help in interpreting the mass spectrum of 5-Cyanofuran-2-sulfonyl chloride and its derivatives.

Table 2: Potential Fragment Ions in the Mass Spectrum of 5-Cyanofuran-2-sulfonyl chloride

| m/z | Proposed Fragment | Formula |

| 198.94 | [M]⁺ | C₅H₂ClNO₃S |

| 163.96 | [M-Cl]⁺ | C₅H₂NO₃S |

| 134.97 | [M-SO₂]⁺ | C₅H₂ClN |

| 99.98 | [M-SO₂Cl]⁺ | C₅H₂N |

| 69.99 | [M-SO₂Cl-HCN]⁺ | C₄H |

Note: These are proposed fragments based on common fragmentation patterns.

Chromatographic Separations (e.g., HPLC, GC-MS) for Purity, Isomer Analysis, and Reaction Monitoring

Chromatographic techniques are fundamental for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. For a polar and reactive compound like 5-Cyanofuran-2-sulfonyl chloride, reversed-phase HPLC would likely be the method of choice. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point mdpi.comresearchgate.netcabidigitallibrary.orgimeko.info. The addition of a small amount of acid, such as formic acid, can often improve peak shape for acidic or polar compounds cabidigitallibrary.org. A diode-array detector (DAD) would be beneficial as it provides UV-Vis spectra of the eluting peaks, which can aid in peak identification and purity assessment. The development of a robust HPLC method would be crucial for determining the purity of synthesized 5-Cyanofuran-2-sulfonyl chloride and for monitoring its conversion in reactions to form derivatives. For instance, a derivatization RP-HPLC method was developed for the determination of sulfuryl chloride in chlorosulfonic acid, highlighting the utility of this technique for reactive analytes imeko.info.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the reactive nature of the sulfonyl chloride group, direct analysis of 5-Cyanofuran-2-sulfonyl chloride by GC-MS might be challenging as it could decompose in the hot injector port or on the column. However, it could be an excellent tool for analyzing less reactive derivatives. A study on the derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention demonstrates that derivatization can be a successful strategy for analyzing reactive chlorides by GC-MS amanote.com. For reaction monitoring, GC-MS can be used to track the disappearance of starting materials and the appearance of products, provided they are amenable to this technique.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of 5-Cyanofuran-2-sulfonyl chloride or one of its derivatives can be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure.

The crystal structure of a related compound, N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, has been reported nih.gov. This structure reveals details about the geometry of the furan ring and the sulfonamide group, as well as intermolecular interactions such as hydrogen bonding and π-π stacking. Such data provides a valuable reference for what might be expected in the crystal structure of 5-Cyanofuran-2-sulfonyl chloride derivatives. For example, the dihedral angles between the furan ring and other aromatic systems in the molecule can be compared. Another example is the crystal structure of 5′-(furan-2-yl)-3′-((4-methylphenyl)sulfonamido)-3′,4′,5′,6′-tetrahydro-[1,1′:3′,1″-terphenyl]-4′-carboxylic acid, which also provides insights into the solid-state conformation of furan-containing sulfonamides researchgate.net.

Table 3: Expected Crystallographic Parameters for a Derivative of 5-Cyanofuran-2-sulfonyl chloride (Hypothetical)

| Parameter | Expected Value/Feature | Basis for Expectation |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules. researchgate.net |

| Space Group | P2₁/c or similar | Common for centrosymmetric molecules. researchgate.net |

| C-S Bond Length | ~1.75 Å | Typical for sulfonyl chlorides. |

| S-O Bond Length | ~1.43 Å | Typical for sulfonyl groups. |

| C-C≡N Bond Angle | ~180° | Linear geometry of the nitrile group. |

| Intermolecular Interactions | π-π stacking, C-H···O/N hydrogen bonds | Presence of aromatic rings and heteroatoms. nih.gov |

Note: These are hypothetical values based on known structures of related compounds.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Unprecedented Reactivity Modes for 5-Cyanofuran-2-sulfonyl chloride

While sulfonyl chlorides are well-established reagents, the specific electronic nature of the 5-cyanofuran scaffold may enable novel transformations. Future research could focus on reactivity modes beyond classical sulfonamide and sulfonate ester formation. Investigations into transition metal-catalyzed reactions, where the sulfonyl chloride group acts as a precursor for cross-coupling reactions, could yield new carbon-sulfur or carbon-carbon bond formations. nih.gov The development of reactions where sulfonyl chlorides engage with unsaturated compounds like alkenes and alkynes in annulations or other cycloadditions represents another promising area. magtech.com.cn

Furthermore, the potential for the sulfonyl chloride moiety to be used as a source of sulfenes or other reactive intermediates under specific conditions could be explored. magtech.com.cn The influence of the electron-withdrawing cyano group on the furan (B31954) ring's stability and reactivity in these new chemical contexts would be a key area of study. Research into late-stage functionalization, where complex sulfonamides are converted back into highly reactive sulfonyl chlorides under mild conditions, could also expand the synthetic utility of derivatives made from the title compound. nih.govresearchgate.net

Development of Greener and More Sustainable Synthetic Protocols

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid or strong oxidants, which present environmental and safety challenges. nih.govmdpi.com A significant future direction is the development of more sustainable synthetic routes to 5-Cyanofuran-2-sulfonyl chloride and its derivatives.

This research could involve several approaches:

Alternative Chlorinating Agents: Employing greener chlorinating agents such as N-chlorosuccinimide (NCS) could provide a milder and more environmentally benign alternative to traditional reagents. mdpi.comresearchgate.net

Oxidative Chlorination: Developing methods that use efficient oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in sustainable solvents such as water or glycerol could significantly reduce the environmental footprint. rsc.orgresearchgate.net

One-Pot Syntheses: Designing one-pot procedures starting from more stable precursors like thiols or disulfides would improve efficiency and reduce waste by minimizing intermediate isolation steps. acs.org

These greener protocols would not only make the synthesis of 5-Cyanofuran-2-sulfonyl chloride more practical and safer but also align with the growing demand for sustainable practices in the chemical industry.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of 5-Cyanofuran-2-sulfonyl chloride into continuous flow and automated platforms represents a major leap forward in efficiency and safety. Flow chemistry offers superior control over reaction parameters, enhanced heat transfer, and improved safety, which is particularly advantageous for potentially highly exothermic reactions involved in sulfonyl chloride synthesis. rsc.orgmdpi.com

Future work could focus on developing robust flow protocols for the chlorosulfonation step, potentially using reagents like chlorosulfonic acid in a controlled microreactor environment to manage hazards. mdpi.com Automated platforms could then be used to perform high-throughput screening of reaction conditions or to synthesize libraries of 5-Cyanofuran-2-sulfonyl chloride derivatives for biological or materials science applications. researchgate.netdurham.ac.uk This approach would accelerate the discovery of new compounds with desired properties by allowing for rapid and systematic exploration of chemical space. researchgate.net The successful automation of sulfonyl chloride production has already been demonstrated for aryl sulfonyl chlorides, providing a roadmap for similar advancements with this heterocyclic variant. mdpi.com

Potential for Derivatization in the Creation of Novel Materials and Probes for Chemical Biology

The dual functionality of 5-Cyanofuran-2-sulfonyl chloride makes it an attractive building block for creating novel functional materials and advanced biological tools.

Novel Materials: The furan ring is a component of certain polymers and functional materials. The sulfonyl chloride group can be used to graft the cyanofuran moiety onto polymer backbones or other material surfaces to impart specific properties, such as altered hydrophilicity, thermal stability, or electronic characteristics.

Chemical Biology Probes: The sulfonyl group is known to react with nucleophilic residues on proteins. While sulfonyl fluorides have been more extensively developed as chemical probes to covalently engage protein targets, the analogous reactivity of sulfonyl chlorides suggests potential in this area. rsc.org The cyanofuran portion of the molecule could serve as a fluorescent reporter group, enabling the development of probes for detecting specific ions or biomolecules in biological systems. nih.govdocumentsdelivered.com The derivatization of the cyano group or the furan ring could be used to tune the probe's selectivity and photophysical properties for applications in cellular imaging.

Table of Potential Research Directions

| Research Area | Focus | Potential Impact |

|---|---|---|

| Unprecedented Reactivity | Exploring transition metal catalysis, cycloadditions, and sulfene generation. | Discovery of novel synthetic methods and expansion of chemical space. |

| Green Synthesis | Utilizing safer reagents (e.g., NCS) and sustainable solvents (e.g., water, glycerol). | Reduced environmental impact and improved laboratory safety. |

| Flow Chemistry | Developing continuous flow and automated synthesis protocols. | Enhanced reaction control, safety, scalability, and high-throughput screening capabilities. |

| Materials & Probes | Derivatizing for polymers and creating fluorescent probes for biological imaging. | Creation of new functional materials and tools for understanding biological processes. |

Q & A

Q. What are the standard synthetic routes for 5-Cyanofuran-2-sulfonyl chloride?

The compound is typically synthesized via chlorosulfonation of a furan precursor. A common method involves reacting 5-cyanofuran with chlorosulfonic acid (ClSO₃H) under controlled conditions. For example, analogous sulfonyl chlorides like 5-chlorothiophene-2-sulfonyl chloride are synthesized using chlorosulfonic acid with phosphorus pentachloride (PCl₅) as a catalyst to enhance reactivity . Reaction parameters such as temperature (0–5°C to minimize side reactions) and stoichiometry (1:1.2 molar ratio of precursor to ClSO₃H) are critical. Post-reaction, the product is isolated via vacuum distillation or recrystallization from non-polar solvents.

Q. How should researchers characterize the purity and structural identity of 5-Cyanofuran-2-sulfonyl chloride?

Key analytical methods include:

- NMR spectroscopy : Dissolve the compound in deuterated solvents (e.g., CDCl₃) and compare H/C peaks to computational predictions or analogous sulfonyl chlorides (e.g., benzene sulfonyl chloride derivatives show characteristic SO₂Cl peaks at ~3.5 ppm in H NMR) .

- FT-IR spectroscopy : Confirm the presence of sulfonyl chloride groups via S=O stretching vibrations (~1360 cm⁻¹ and 1180 cm⁻¹) and nitrile (C≡N) stretches (~2240 cm⁻¹) .

- Elemental analysis (EA) : Validate empirical formula (C₅H₂ClNO₃S) with <0.3% deviation .

Q. What safety precautions are essential when handling 5-Cyanofuran-2-sulfonyl chloride?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of toxic vapors .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of 5-Cyanofuran-2-sulfonyl chloride?

Yields depend on substrate activation and byproduct suppression . Strategies include:

- Catalyst selection : Use PCl₅ or DMAP to accelerate chlorosulfonation .

- Solvent choice : Non-polar solvents (e.g., dichloromethane) reduce side reactions like hydrolysis .

- Temperature gradients : Start at 0°C for reagent mixing, then gradually increase to 25°C for completion .

- In-line monitoring : Employ HPLC or GC-MS to track reaction progress and adjust parameters in real time .

Q. How do electronic effects of the cyano group influence the reactivity of 5-Cyanofuran-2-sulfonyl chloride in nucleophilic substitutions?

The electron-withdrawing cyano group increases the electrophilicity of the sulfonyl chloride moiety, enhancing reactivity toward amines or alcohols. For example, in sulfonamide formation, the reaction with primary amines proceeds at room temperature in dichloromethane with >85% yield, whereas non-activated sulfonyl chlorides require heating . Computational studies (e.g., DFT) can quantify this effect by analyzing LUMO energy levels .

Q. What are common side reactions during derivatization of 5-Cyanofuran-2-sulfonyl chloride, and how can they be mitigated?

- Hydrolysis : The sulfonyl chloride group reacts with moisture to form sulfonic acids. Use anhydrous solvents and molecular sieves to maintain dryness .

- Cyano group degradation : Strong bases or prolonged heating can degrade the nitrile. Limit reaction temperatures to <40°C and avoid alkaline conditions .

- Polymerization : The furan ring may polymerize under acidic conditions. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w .

Q. How is 5-Cyanofuran-2-sulfonyl chloride utilized in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

The sulfonyl chloride group acts as a ligand precursor for coordinating metals (e.g., Zn, Cu) or forming covalent bonds in COFs. For example:

- MOFs : React with metal salts (e.g., Zn(NO₃)₂) in DMF at 80°C to form nodes with high surface area (>1000 m²/g) .

- COFs : Condense with diamines (e.g., benzidine) via Schiff-base chemistry to create porous networks .

Data Contradictions and Resolution

Q. Conflicting reports exist on the stability of 5-Cyanofuran-2-sulfonyl chloride in polar aprotic solvents. How should researchers resolve this?

Discrepancies arise from trace impurities (e.g., water) or solvent grades. For reproducibility:

- Use HPLC-grade solvents with <50 ppm water content.

- Validate stability via accelerated aging tests (e.g., 24 hours at 25°C) and monitor decomposition by TLC .

- Refer to peer-reviewed protocols for analogous compounds (e.g., thiophene sulfonyl chlorides) .

Applications in Medicinal Chemistry

Q. What methodologies are employed to synthesize sulfonamide derivatives from 5-Cyanofuran-2-sulfonyl chloride for biological screening?

- Step 1 : React with primary/secondary amines (1:1.1 molar ratio) in THF at 25°C for 2 hours.

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Step 3 : Validate bioactivity (e.g., enzyme inhibition assays) against targets like carbonic anhydrase or HIV protease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.